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Compound of Interest

Compound Name: Fosmetpantotenate

Cat. No.: B607538

Technical Support Center

This document provides a technical overview of the Fosmetpantotenate Phase Ill FORT
clinical trial, with a focus on the reasons for its failure. It is intended for researchers, scientists,
and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the Fosmetpantotenate Phase Il FORT clinical trial?

Al: The primary objective of the FORT trial was to assess the efficacy and safety of
fosmetpantotenate as a potential disease-modifying therapy in patients with Pantothenate
Kinase-Associated Neurodegeneration (PKAN).[1][2][3]

Q2: Why did the FORT clinical trial fail?

A2: The Phase Il FORT clinical trial for fosmetpantotenate failed because it did not meet its
primary and secondary efficacy endpoints.[4][5] Specifically, there was no statistically
significant difference observed between the fosmetpantotenate treatment group and the
placebo group in the predefined measures of clinical outcome.

Q3: What were the specific primary and secondary endpoints of the trial?

A3:
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e Primary Endpoint: The primary endpoint was the change from baseline in the Pantothenate
Kinase-Associated Neurodegeneration-Activities of Daily Living (PKAN-ADL) scale total
score over a 24-week double-blind treatment period.

e Secondary Endpoint: The secondary endpoint was the change from baseline in the Unified
Parkinson's Disease Rating Scale Part Ill (UPDRS Part Ill) motor examination score over the
same 24-week period.

Q4: Was the drug candidate, fosmetpantotenate, found to be unsafe?

A4: No, the investigational drug was reported to be generally safe and well-tolerated by the
patients participating in the trial. The failure was related to a lack of efficacy, not safety
concerns.

Troubleshooting Guide: Understanding the Trial's
Outcome

This section provides a more in-depth analysis for researchers encountering unexpected
clinical trial outcomes.

Issue: Investigational drug with a plausible mechanism of action fails to demonstrate efficacy in
a Phase lll trial.

Possible Causes and Explanations:

o Flawed Clinical Trial Design: A major contributor to Phase 1l failures can be flaws in the
clinical trial design itself.

¢ Inadequate Endpoint Selection: The chosen primary and secondary endpoints may not have
been sensitive enough to detect a true treatment effect. The PKAN-ADL scale was a novel,
patient-reported outcome measure developed specifically for this trial. While validated, its
sensitivity to change over a 24-week period in this specific patient population might have
been a limiting factor.

» Patient Population Heterogeneity: PKAN is a disease with variable clinical phenotypes,
which can introduce significant variability in treatment response and make it difficult to
demonstrate a statistically significant effect.
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« Insufficient Treatment Duration: The 24-week treatment period may have been too short to

observe meaningful clinical benefits in a slowly progressing neurodegenerative disease like

PKAN.

Data Presentation

Table 1: Key Parameters of the Fosmetpantotenate FORT Clinical Trial

Parameter

Description

Drug Candidate

Fosmetpantotenate

Disease Indication

Pantothenate Kinase-Associated

Neurodegeneration (PKAN)

Phase "
Trial Name FORT
Number of Patients 84

Treatment Groups

Fosmetpantotenate vs. Placebo (1:1

randomization)

Dosage

300 mg of fosmetpantotenate administered

three times daily

Treatment Duration

24 weeks

Primary Endpoint

Change from baseline in the PKAN-ADL scale

Secondary Endpoint

Change from baseline in the UPDRS Part IlI
score

Table 2: Summary of Efficacy Results
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Fosmetpantote
. Placebo Group
Endpoint nate Group p-value Outcome
(Mean * SD)
(Mean * SD)
PKAN-ADL at
) 282+11.4 27.4+11.5 - -
Baseline
PKAN-ADL at 24 Failed to Meet
26.9+125 245+11.8 0.9115 )
Weeks Endpoint
Not explicitl Not explicitl
P ] Y P ] Y Failed to Meet
UPDRS Part lll reported in reported in Not Met

] ] Endpoint
provided results provided results

Experimental Protocols

FORT Trial Methodology

The FORT trial was a Phase 3, randomized, double-blind, placebo-controlled, multicenter
study.

o Patient Population: The trial enrolled 84 patients aged 6 to 65 years with a confirmed
diagnosis of PKAN due to mutations in the PANK2 gene.

» Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either
fosmetpantotenate or a matching placebo. Both patients and investigators were blinded to

the treatment allocation.

o Treatment Administration: Fosmetpantotenate was administered orally at a dose of 300 mg
three times a day for 24 weeks.

o Efficacy Assessments: The primary efficacy endpoint, the change in the PKAN-ADL total
score, and the secondary endpoint, the change in the UPDRS Part Ill score, were assessed
at baseline and at various time points throughout the 24-week treatment period.

Visualizations

Signaling Pathway of Fosmetpantotenate
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Conclusion:

Result:

No significant difference Resulted in Trial Failed to

between groups (p=0.9115) Demonstrate Efficacy

Hypothesis: Tested by Primary Endpoint: Led to
Fosmetpantotenate improves 2| change in PKAN-ADL
PKAN symptoms 9

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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